Hdac-IN-55
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Overview
Description
Hdac-IN-55 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Preparation Methods
The synthesis of Hdac-IN-55 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability .
Chemical Reactions Analysis
Hdac-IN-55 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Hdac-IN-55 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is employed to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle progression, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and other diseases characterized by dysregulated gene expression. In industry, it may be used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Hdac-IN-55 involves the inhibition of histone deacetylases, leading to increased acetylation of histone proteins and a more relaxed chromatin structure. This results in the activation of gene expression and the modulation of various cellular pathways. The molecular targets of this compound include histone deacetylases, transcription factors, and other proteins involved in chromatin remodeling and gene regulation. The pathways affected by this compound include those related to cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
Hdac-IN-55 can be compared with other histone deacetylase inhibitors such as vorinostat, belinostat, and romidepsin. While all these compounds share a common mechanism of action, this compound may exhibit unique properties in terms of potency, selectivity, and pharmacokinetic profile. For example, this compound may have a higher affinity for specific histone deacetylase isoforms or a longer half-life in vivo compared to other inhibitors. Similar compounds include vorinostat, belinostat, romidepsin, and panobinostat .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(4-pyridin-4-ylbutyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-12-16(23-20-14)15-5-3-11-22-15)19-8-2-1-4-13-6-9-18-10-7-13/h3,5-7,9-12H,1-2,4,8H2,(H,19,21) |
InChI Key |
HHXZAPLRXAUTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCCC3=CC=NC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.